(S)-3-hydroxylauric acid

Description

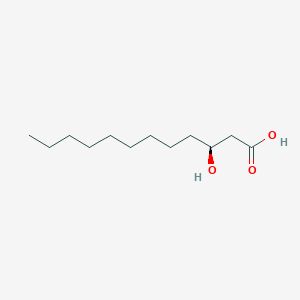

Structure

3D Structure

Properties

Molecular Formula |

C12H24O3 |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

(3S)-3-hydroxydodecanoic acid |

InChI |

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m0/s1 |

InChI Key |

MUCMKTPAZLSKTL-NSHDSACASA-N |

SMILES |

CCCCCCCCCC(CC(=O)O)O |

Isomeric SMILES |

CCCCCCCCC[C@@H](CC(=O)O)O |

Canonical SMILES |

CCCCCCCCCC(CC(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of S 3 Hydroxylauric Acid

Enzymatic Pathways of (S)-3-Hydroxylauric Acid Biosynthesis

The biosynthesis of this compound primarily occurs as an intermediate step in the catabolism of lauric acid. Specific enzymes ensure the formation of the (S)-enantiomer, which is the recognized substrate for subsequent enzymatic reactions in the beta-oxidation spiral.

The generation of 3-hydroxylauric acid can be catalyzed by different classes of enzymes, with stereospecificity being a key differentiating factor.

Enoyl-CoA Hydratase: In the context of fatty acid beta-oxidation, the key enzyme responsible for producing the (S)-stereoisomer is enoyl-CoA hydratase . This enzyme catalyzes the hydration of a double bond in an acyl-CoA intermediate. Specifically, during the degradation of lauric acid, lauroyl-CoA is first dehydrogenated to trans-2-dodecenoyl-CoA. Enoyl-CoA hydratase then adds a water molecule across this double bond, resulting in the stereospecific formation of (S)-3-hydroxylauroyl-CoA. This (S)-isomer is the specific substrate for the next enzyme in the pathway, (S)-3-hydroxyacyl-CoA dehydrogenase. hmdb.ca

Cytochrome P450 Monooxygenases and Peroxygenases: Another enzymatic route for fatty acid hydroxylation involves cytochrome P450 (CYP) enzymes. d-nb.info These enzymes can directly hydroxylate fatty acids, although their primary targets are often sub-terminal (ω-1, ω-2, etc.) positions rather than the C-3 (β) position. d-nb.infolablogic.com However, bacterial peroxygenases from the CYP152 family have been identified that catalyze the α- and β-hydroxylation of medium-chain fatty acids. rsc.orgexpasy.org Studies on various CYP152 enzymes have shown a strong preference for producing the (S)-enantiomer of hydroxylated products. rsc.org For example, P450Spα and P450Exα have been demonstrated to be highly regio- and stereoselective, yielding optically pure (S)-hydroxylated fatty acids. rsc.org While much of this research has focused on α-hydroxylation, β-hydroxylation activity has also been observed. rsc.org

It is important to note that some bacterial pathways produce the (R)-enantiomer for specific functions, such as in the synthesis of the quorum-sensing molecule cis-2-dodecenoic acid in Burkholderia cenocepacia, which proceeds via a (R)-3-hydroxydodecanoyl-ACP intermediate from the fatty acid synthesis pathway. ebi.ac.uknih.gov This highlights the distinct metabolic fates dictated by stereochemistry.

Table 1: Key Enzymes in 3-Hydroxylauric Acid Biosynthesis

| Enzyme Class | Specific Enzyme Example | Source Organism | Pathway | Product Stereochemistry |

|---|---|---|---|---|

| Hydratase | Enoyl-CoA Hydratase | Eukaryotes, Prokaryotes | Fatty Acid Beta-Oxidation | (S)-3-hydroxylauroyl-CoA |

| Peroxygenase | P450Spα, P450Exα | Sphingomonas paucimobilis, Bacillus subtilis | Direct Hydroxylation | Preferentially (S) |

| Crotonase Homolog | Bcam0581 | Burkholderia cenocepacia | Fatty Acid Synthesis (for signaling molecule) | (R)-3-hydroxydodecanoyl-ACP |

The primary precursor for the formation of this compound via the beta-oxidation pathway is lauric acid (dodecanoic acid). For catabolism to commence, lauric acid must first be activated. This activation is carried out by an acyl-CoA synthetase (also known as fatty acid thiokinase), which catalyzes the reaction of lauric acid with coenzyme A (CoA) in an ATP-dependent manner to form lauroyl-CoA . This activated thioester is the actual substrate that enters the beta-oxidation spiral in the mitochondria. oup.com

Once lauroyl-CoA is formed, it undergoes the first step of beta-oxidation, a dehydrogenation reaction, to yield trans-2-dodecenoyl-CoA. This molecule then serves as the direct substrate for enoyl-CoA hydratase, which, as described previously, hydrates it to form (S)-3-hydroxylauroyl-CoA. hmdb.ca

In pathways involving direct hydroxylation by P450 enzymes, free lauric acid itself acts as the precursor substrate. The enzyme's active site binds the fatty acid, and the hydroxylation reaction proceeds using either molecular oxygen and NAD(P)H as cofactors (for monooxygenases) or hydrogen peroxide as the oxidant (for peroxygenases). d-nb.infocaltech.edu

Characterization of Stereospecific Hydroxylation Enzymes

Metabolic Flux and Regulation in Biological Systems

The flow of metabolites through pathways producing this compound is tightly regulated to meet the cell's energetic and biosynthetic needs. Metabolic flux analysis helps quantify the rate of turnover in these pathways. mdpi.com

In microorganisms, 3-hydroxy fatty acids, including 3-hydroxylauric acid, are key components of structural molecules and are intermediates in both energy-generating and biosynthetic pathways.

Polyhydroxyalkanoate (PHA) Synthesis: Many bacteria, such as Pseudomonas putida, can synthesize and accumulate PHAs, which are polyesters that serve as carbon and energy storage materials. oup.com Medium-chain-length 3-hydroxyalkanoic acids (mcl-3HAs), including 3-hydroxylauric acid (as 3-hydroxydodecanoate), are monomers for these polymers. oup.comasm.org The metabolic flux towards mcl-3HA production can be enhanced by engineering the expression of key genes. For instance, overexpressing the long-chain fatty acid transport protein (fadL) and acyl-CoA synthetase (fadD) can increase the intracellular pool of acyl-CoAs derived from external fatty acids, thereby boosting the production of 3-HA monomers. oup.com

Lipopolysaccharide (LPS) Component: In Gram-negative bacteria, 3-hydroxy fatty acids are essential components of the lipid A moiety of LPS. ufs.ac.za The synthesis of lipid A is a highly regulated process to maintain outer membrane integrity. The pathway involves specific acyltransferases that attach the hydroxy fatty acid chains. smolecule.com The production of these precursors is subject to feedback inhibition, where intermediates like (R)-3-hydroxymyristoyl-ACP can inhibit early enzymes in the pathway to prevent overproduction. smolecule.com

Quorum Sensing: As mentioned, some Burkholderia species synthesize a signaling molecule, cis-2-dodecenoic acid, from the (R)-isomer of 3-hydroxydodecanoyl-ACP. nih.gov This pathway is regulated as part of the organism's cell-density-dependent communication system known as quorum sensing. ebi.ac.ukebi.ac.uk

Table 2: Microbial Biosynthesis Pathways for 3-Hydroxydodecanoic Acid

| Pathway | Organism Example | Precursor | Product | Biological Role | Regulatory Mechanism |

|---|---|---|---|---|---|

| Beta-Oxidation | Various Bacteria | Lauroyl-CoA | (S)-3-Hydroxylauroyl-CoA | Energy Metabolism | Substrate availability, cellular energy state |

| PHA Synthesis | Pseudomonas putida | Acyl-CoAs | Poly(3-hydroxydodecanoate) | Carbon/Energy Storage | Inducible depolymerase (PhaZ), nutrient limitation |

| Lipid A Synthesis | Gram-negative bacteria | (R)-3-Hydroxyacyl-ACP | Lipid A | Outer Membrane Structure | Feedback inhibition, transcriptional control |

| Quorum Sensing Signal Synthesis | Burkholderia cenocepacia | (R)-3-Hydroxydodecanoyl-ACP | cis-2-Dodecenoic Acid | Intercellular Communication | Cell density (Quorum Sensing) |

Pathways involving 3-hydroxy fatty acid intermediates are conserved across different kingdoms of life.

Non-Human Animal Models: In mammals, the beta-oxidation of fatty acids is a primary energy-generating pathway, particularly during fasting. nih.gov Studies in rat liver microsomes have characterized cytochrome P-450-dependent hydroxylation of lauric acid, although these reactions predominantly yield ω- and (ω-1)-hydroxy fatty acids (12-hydroxylauric acid and 11-hydroxylauric acid, respectively). lablogic.comnih.gov The formation of this compound as an intermediate in the mitochondrial beta-oxidation of lauric acid is a well-established analogous pathway. hmdb.ca Deficiencies in the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) in humans lead to the accumulation of long-chain 3-hydroxy fatty acids, underscoring the pathway's significance. nih.govebi.ac.uk

Plant Models: Plants also utilize beta-oxidation for various processes, including the breakdown of storage lipids during seed germination and in leaf senescence. nih.gov Studies in Arabidopsis have shown that fatty acids are actively turned over, with beta-oxidation playing a key role. nih.gov During the degradation of fatty acids like lauric acid, this compound (as its CoA ester) would be formed as a transient intermediate within the peroxisomes, which are the primary site of beta-oxidation in plants.

Microbial Biosynthesis Pathways and Regulatory Networks

Degradation and Turnover Mechanisms

This compound is primarily a metabolic intermediate and does not typically accumulate to high levels in healthy cells. Its degradation is a continuation of the fatty acid beta-oxidation pathway.

The intermediate (S)-3-hydroxylauroyl-CoA is the substrate for (S)-3-hydroxyacyl-CoA dehydrogenase . This enzyme catalyzes the oxidation of the hydroxyl group at the C-3 position to a ketone, using NAD+ as an electron acceptor. This reaction produces 3-ketododecanoyl-CoA and NADH.

The resulting 3-ketododecanoyl-CoA is then acted upon by the enzyme β-ketothiolase . This enzyme catalyzes the thiolytic cleavage of the C2-C3 bond by attacking with a molecule of coenzyme A. This final step of the beta-oxidation cycle releases a two-carbon unit, acetyl-CoA , and a fatty acyl-CoA molecule that is two carbons shorter than the original, in this case, decanoyl-CoA .

The decanoyl-CoA molecule can then re-enter the beta-oxidation spiral for further degradation, and the acetyl-CoA can enter the citric acid cycle for energy production or be used in other biosynthetic pathways. In bacteria that store this monomer in PHA polymers, an extracellular PHA depolymerase first hydrolyzes the polymer to release 3-hydroxy fatty acid monomers, which can then be activated to their CoA thioesters and enter the degradation pathway. asm.org The turnover rate of fatty acids, including intermediates like this compound, is significant, reflecting the dynamic state of lipid metabolism in both young and senescing tissues. nih.gov

Beta-Oxidation Pathways Related to 3-Hydroxy Fatty Acids

The primary route for the formation of (S)-3-hydroxy fatty acids is the mitochondrial fatty acid beta-oxidation pathway, a conserved metabolic cycle responsible for breaking down fatty acyl-CoA molecules into acetyl-CoA units. nih.govbohrium.comnih.gov This process is crucial for generating cellular energy, especially during periods of fasting or high energy demand. oup.com In bacteria like Escherichia coli, fatty acid degradation is a vital mechanism for utilizing lipids as a carbon and energy source. bohrium.comnih.gov

The beta-oxidation cycle consists of a sequence of four core enzymatic reactions. nih.gov For a saturated fatty acid like lauric acid (dodecanoic acid), the process begins with its activation to lauroyl-CoA. This molecule then enters the beta-oxidation spiral.

Oxidation: The first step is an oxidation reaction catalyzed by an acyl-CoA dehydrogenase (in E. coli, this is FadE), which introduces a double bond between the α- and β-carbons (C2 and C3) of the fatty acyl-CoA chain. nih.gov

Hydration: The resulting trans-Δ²-enoyl-CoA is then hydrated by an enoyl-CoA hydratase. This reaction adds a hydroxyl group to the β-carbon, forming a 3-hydroxyacyl-CoA intermediate. nih.govnih.gov In the case of lauric acid degradation, this intermediate is specifically 3-hydroxylauroyl-CoA. The stereochemistry of this intermediate is critical; the enzymes of the standard beta-oxidation pathway typically produce the (S)-stereoisomer. nih.gov

Oxidation: The hydroxyl group of the (S)-3-hydroxyacyl-CoA is subsequently oxidized to a keto group by a 3-hydroxyacyl-CoA dehydrogenase, yielding a 3-ketoacyl-CoA. nih.govnih.gov This dehydrogenase activity is often part of a multifunctional enzyme complex. researchgate.net

Thiolysis: Finally, the 3-ketoacyl-CoA is cleaved by a 3-ketoacyl-CoA thiolase (also known as thiolase) in a reaction that uses a free coenzyme A molecule. This step releases a two-carbon acetyl-CoA unit and a fatty acyl-CoA chain that is two carbons shorter than the original. nih.gov This shortened acyl-CoA can then re-enter the beta-oxidation spiral for further degradation.

In some organisms and under certain metabolic conditions, the beta-oxidation pathway can be incomplete. frontiersin.org This can lead to the accumulation and secretion of 3-hydroxy fatty acid intermediates. frontiersin.orgfrontiersin.org For instance, some microorganisms are known to release 3-hydroxy fatty acids, which can act as signaling molecules or biosurfactants. nih.govasm.org The production of these molecules is often a result of the intermediate being a poor substrate for the subsequent enzyme in the pathway, 3-hydroxyacyl-CoA dehydrogenase, leading to its export from the cell. frontiersin.org

Enzyme Systems Responsible for Hydroxyl Group Modification and Removal

The hydroxyl group of this compound (as its CoA thioester) is a key target for several enzyme systems that either continue the degradation process or divert the intermediate into alternative biosynthetic pathways.

The primary enzyme acting on the hydroxyl group in the degradative pathway is (S)-3-hydroxyacyl-CoA dehydrogenase . This enzyme is responsible for the third step of the beta-oxidation cycle, where it oxidizes the 3-hydroxyl group to a 3-keto group, a necessary step for the eventual thiolytic cleavage. nih.gov In many bacteria, including Escherichia coli and Ralstonia eutropha, this dehydrogenase activity is part of a multifunctional protein, often named FadB or FadB', which also possesses enoyl-CoA hydratase activity. nih.govresearchgate.net The R. eutropha FadB' enzyme, for example, is strictly stereospecific for (S)-3-hydroxybutyryl-CoA and is NAD+-dependent. nih.gov This specificity ensures that only the S-isomers are channeled through the degradative beta-oxidation pathway, while R-isomers might be directed towards other metabolic fates, such as polyhydroxyalkanoate (PHA) synthesis. nih.gov

Beyond the canonical beta-oxidation pathway, other enzymes can modify the 3-hydroxyacyl-CoA intermediate. In the bacterium Burkholderia cenocepacia, a bifunctional enzyme, Bcam0581 , which is a homolog of crotonase, acts on 3-hydroxydodecanoyl-ACP (an acyl carrier protein derivative). ebi.ac.ukebi.ac.uk This enzyme catalyzes both the dehydration of the intermediate to form a double bond and the subsequent cleavage of the thioester bond to release the free fatty acid. ebi.ac.ukebi.ac.uk This represents a pathway for converting the 3-hydroxy intermediate into a diffusible signal factor. ebi.ac.uk

In Pseudomonas aeruginosa, the enzyme RhlA utilizes β-hydroxyacyl-ACP intermediates from the fatty acid synthesis pathway to produce rhamnolipids, which are biosurfactants. asm.org RhlA catalyzes the condensation of two β-hydroxydecanoyl-ACP molecules to form the β-hydroxydecanoyl-β-hydroxydecanoate component of rhamnolipids. asm.org

Furthermore, cytochrome P450 (CYP) monooxygenases are another class of enzymes capable of hydroxylating fatty acids, although they typically act on different positions of the carbon chain (omega- or sub-terminal positions) rather than modifying an existing hydroxyl group. nih.govnih.gov For example, human CYP4F11 can omega-hydroxylate 3-hydroxy fatty acids, which may be a pathway for the production of 3-hydroxydicarboxylic acids in states of impaired mitochondrial beta-oxidation. nih.gov In Pseudomonas aeruginosa, CYP168A1 has been identified as a fatty acid hydroxylase that metabolizes lauric acid to 11-hydroxylauric acid. nih.gov

Data Tables

Table 1: Key Enzymes in the Beta-Oxidation of Lauric Acid

| Step | Enzyme Name | Substrate | Product | Function |

| 1 | Acyl-CoA Dehydrogenase (e.g., FadE) | Lauroyl-CoA | trans-Δ²-Dodecenoyl-CoA | Introduces a double bond |

| 2 | Enoyl-CoA Hydratase (e.g., FadB) | trans-Δ²-Dodecenoyl-CoA | (S)-3-Hydroxylauroyl-CoA | Adds a hydroxyl group |

| 3 | (S)-3-Hydroxyacyl-CoA Dehydrogenase (e.g., FadB) | (S)-3-Hydroxylauroyl-CoA | 3-Ketolauroyl-CoA | Oxidizes the hydroxyl group |

| 4 | 3-Ketoacyl-CoA Thiolase (e.g., FadA) | 3-Ketolauroyl-CoA | Decanoyl-CoA + Acetyl-CoA | Cleaves the chain, releasing Acetyl-CoA |

Table 2: Enzyme Systems Modifying 3-Hydroxy Fatty Acid Intermediates

| Enzyme | Organism/System | Substrate | Product(s) | Function/Pathway |

| (S)-3-Hydroxyacyl-CoA Dehydrogenase (FadB/FadB') | Bacteria (e.g., E. coli, R. eutropha) | (S)-3-Hydroxyacyl-CoA | 3-Ketoacyl-CoA | Beta-Oxidation (Degradation) |

| Crotonase Homologue (Bcam0581) | Burkholderia cenocepacia | 3-Hydroxydodecanoyl-ACP | cis-2-Dodecenoyl-ACP, cis-2-Dodecenoic acid | Signal Molecule Synthesis |

| RhlA | Pseudomonas aeruginosa | β-Hydroxydecanoyl-ACP | β-Hydroxydecanoyl-β-hydroxydecanoate | Rhamnolipid Biosynthesis |

| CYP4F11 | Human Liver | 3-Hydroxy Fatty Acids | ω-Hydroxylated 3-OHDCA precursors | Dicarboxylic Acid Formation |

Biological Functions and Mechanistic Roles of S 3 Hydroxylauric Acid

Role in Microbial Physiology and Interactions

(S)-3-Hydroxylauric acid, a medium-chain 3-hydroxy fatty acid, plays multifaceted roles in the life of various microorganisms. It is a fundamental structural component of the outer membrane in Gram-negative bacteria and also functions as a signaling molecule in intercellular communication and microbial interactions.

This compound, often denoted as 3-OH-C12:0, is a crucial acyl chain component of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of many Gram-negative bacteria. scispace.comresearchgate.net The specific structure and acylation pattern of Lipid A can vary significantly between bacterial species, which influences the integrity of the outer membrane and the host's immune response. nih.gov

The biosynthesis of Lipid A, following the well-conserved Raetz pathway, utilizes R-3-hydroxylaurate as a building block. microbiologyresearch.org The specific incorporation of 3-OH-C12:0 and other fatty acids is catalyzed by a series of acyltransferases, such as LpxA and LpxD, which select for specific acyl chain lengths. microbiologyresearch.orgscispace.com This structural integration is fundamental for maintaining the bacterial permeability barrier, which protects the cell from harsh environments and antimicrobial agents. scispace.commicrobiologyresearch.org

| Bacterial Species | Location on Lipid A Backbone | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Amide-linked at 2 and 2′ positions | nih.gov |

| Vibrio fischeri | O-linked at 3 and 3′ positions | nih.gov |

| Neisseria meningitidis | 3 and 3′ positions | mdpi.com |

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. nih.gov This regulation is mediated by small, diffusible signaling molecules known as autoinducers. nih.gov Various 3-hydroxy fatty acids have been identified as key players in these signaling cascades. ufs.ac.za

In the plant pathogen Ralstonia solanacearum, the phc quorum-sensing system relies on 3-hydroxy fatty acid methyl esters, such as (R)-methyl 3-hydroxymyristate, as autoinducers. acs.orgasm.org While not precisely this compound, this highlights the role of similar molecules in this species. More directly, the synthesis of the diffusible signal factor (DSF) in the human pathogen Burkholderia cenocepacia, known as BDSF (cis-2-dodecenoic acid), originates from a 3-hydroxydodecanoic acid intermediate. nih.gov This intermediate is converted by a bifunctional enzyme into the active signaling molecule. nih.gov

In Pseudomonas aeruginosa, which possesses several interconnected QS systems (las, rhl, and pqs), the transcription factor PsrA, a regulator of fatty acid metabolism, has been shown to influence QS by regulating the master regulators LasR and RhlR. frontiersin.orgbiorxiv.org While direct modulation by free this compound on these systems is complex, its role as a precursor and a component of the cell's fatty acid pool suggests an indirect influence on the synthesis of fatty acid-derived signaling molecules. nih.govfrontiersin.org

Beyond its structural and signaling roles, this compound and related compounds exhibit direct antimicrobial properties. Research has demonstrated that these molecules can inhibit the growth of various fungal and bacterial species.

The Gram-positive bacterium Lactobacillus plantarum MiLAB 14 is known to produce and excrete several antifungal 3-hydroxy fatty acids, including 3-(R)-hydroxydodecanoic acid. nih.govresearchgate.netasm.org These compounds show significant activity against a range of molds and yeasts, with reported minimum inhibitory concentrations (MICs) for total growth inhibition falling between 10 and 100 µg/ml. nih.govresearchgate.netasm.org The mechanism is thought to involve disruption of the target organism's cell membrane integrity, acting similarly to a detergent. asm.org

In addition to antifungal effects, 3-hydroxylauric acid has demonstrated antibacterial activity. researchgate.net A functional screening of a metagenomic library led to the identification of 3-hydroxylauric acid as a compound with moderate activity against the Gram-positive bacterium Bacillus cereus. researchgate.net Studies on various hydroxy fatty acids have confirmed their capacity to act against both Gram-positive and Gram-negative bacteria, suggesting they could play a role in microbial competition and innate host defense. researchgate.net

| Producing Organism | Target Organisms | Reported Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Lactobacillus plantarum MiLAB 14 | Various molds and yeasts | 10 - 100 µg/ml | nih.govresearchgate.net |

Modulation of Quorum Sensing Systems in Bacterial Communication

Involvement in Cellular Signaling Pathways

In higher organisms, this compound is recognized as an endogenous signaling molecule that interacts with specific host cell receptors, primarily on immune cells, to modulate inflammatory and immune responses.

This compound is a potent endogenous agonist for the G protein-coupled receptor 84 (GPR84). nih.govresearchgate.netguidetopharmacology.org GPR84 is predominantly expressed on cells of myeloid origin, including macrophages, neutrophils, and microglia, and is considered a proinflammatory receptor. nih.govnih.gov Studies have shown that medium-chain fatty acids with a hydroxyl group, such as 3-hydroxylauric acid, activate GPR84 more effectively than their non-hydroxylated counterparts. nih.gov

The activation of GPR84 by this compound initiates a cascade of intracellular signaling events, primarily through the Gαi/o protein pathway. nih.gov This engagement leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. researchgate.net

Key downstream cellular responses triggered by 3-hydroxylauric acid via GPR84 activation include:

Chemotaxis: It acts as a chemoattractant, provoking the migration of human polymorphonuclear leukocytes (PMNs) and macrophages. nih.gov

Cytokine Production: In macrophages, 3-hydroxylauric acid can amplify the production of the proinflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) when stimulated with LPS. nih.gov

MAPK Signaling: The binding of 3-hydroxylauric acid to GPR84 has been shown to induce the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). researchgate.net

Anti-tumor Immunity: Recent in vivo studies have demonstrated that 3-hydroxylauric acid can elicit a strong anti-tumor immune response. This effect is mediated through GPR84 signaling, which enhances the infiltration and cytotoxic activity of CD8+ T cells within the tumor microenvironment. nih.gov

These findings underscore the role of this compound as a signaling molecule that bridges microbial metabolism with host immune regulation, with significant implications for inflammation and cancer immunotherapy. nih.govnih.gov

| Signaling Pathway/Response | Observed Effect | Cell/Model System | Reference |

|---|---|---|---|

| Gαi Protein Activation | Stimulation of [³⁵S]GTPγS binding | Sf9 cells expressing human GPR84 | nih.gov |

| cAMP Accumulation | Inhibition of forskolin-stimulated cAMP production | HEK293/GPR84 cells | researchgate.net |

| Chemotaxis | Migration of PMNs and macrophages | Human peripheral blood PMNs | nih.gov |

| Cytokine Production | Amplification of LPS-stimulated TNF-α | U937 cells (macrophage-like) | nih.gov |

| MAPK Pathway | Phosphorylation of ERK1/2 | HEK293/GPR84 cells | researchgate.net |

| Anti-Tumor Response | Enhanced CD8+ T cell infiltration and cytotoxicity | In vivo cancer models | nih.gov |

Contributions to Biological Structure and Stability

Role in Membrane Structure and Function Modulation (conceptual)

This compound and related 3-hydroxy fatty acids (3-OH-FAs) are integral components in the architecture and modulation of biological membranes, particularly the outer membrane of Gram-negative bacteria. ontosight.aiufs.ac.za Their contribution is fundamental to the structural integrity and stability of these membranes. The primary role of these fatty acids is as essential building blocks of Lipid A, the hydrophobic anchor of lipopolysaccharides (LPS), which constitutes a major part of the outer leaflet of the outer membrane. ontosight.aichemicalbook.com

The incorporation of this compound into Lipid A is not merely structural but also confers specific biophysical properties to the membrane. The precise stereochemistry of the hydroxyl group at the C-3 position is critical for establishing a stable and highly ordered membrane structure. This specific configuration allows for optimal packing and strong cooperative interactions between adjacent LPS molecules. These interactions are crucial for creating a formidable permeability barrier, which protects the bacterium from harsh environmental conditions and the influx of toxic substances, including antibiotics.

Research on analogous 3-hydroxy fatty acids, such as (S)-3-hydroxymyristic acid, provides a clear illustration of this principle. The structural stability endowed by the (S)-configuration is significantly greater than that provided by its (R)-enantiomer. Studies have shown that bacterial mutants unable to synthesize the correct (S)-configured fatty acid exhibit a marked increase in membrane permeability. smolecule.com This highlights the essential role of the (S)-enantiomer in maintaining membrane integrity.

Furthermore, 3-hydroxy fatty acids can be released from LPS by certain bacterial enzymes, suggesting a role in dynamic membrane remodeling and signaling processes. ufs.ac.za Rhamnolipids, which are composed of a sugar linked to a 3-hydroxy fatty acid, can also interact with and disrupt biological membranes, indicating that these molecules can actively modulate membrane function. ufs.ac.za

Data Table: Impact of Stereochemistry on Lipid A Stability (Conceptual Data from Analogous Fatty Acid)

The following table presents data derived from studies on (S)-3-hydroxymyristic acid, a close structural analog of this compound, illustrating the critical role of stereochemistry in the stability of lipopolysaccharides (LPS).

| Property | LPS with (S)-configured 3-hydroxy fatty acid | LPS with (R)-configured 3-hydroxy fatty acid | Reference |

| Phase Transition Temperature | 41.5°C | Broad, less defined transition | smolecule.com |

| Phase Transition Sharpness (FWHM) | 1.2°C | 3.8°C | smolecule.com |

| Membrane Permeability (to hydrophobic agents) | Normal | Increased (15-fold in mutants) | smolecule.com |

| Molecular Packing | High degree of cooperative interaction | Less ordered, weaker interactions | smolecule.com |

| Full Width at Half Maximum (FWHM) is a measure of the sharpness of the phase transition peak from differential scanning calorimetry; a smaller value indicates a more ordered and cooperative transition. |

Advanced Synthetic Methodologies and Analog Development for Research

Chemoenzymatic Synthesis of Stereospecific (S)-3-Hydroxylauric Acid

The precise stereochemistry of this compound is crucial for its biological activity, making stereoselective synthesis a key objective. Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer powerful solutions. Enzymes such as lipases, peroxygenases, and cytochrome P450 monooxygenases are employed for their ability to catalyze reactions with high regio- and enantioselectivity. mdpi.comrsc.org

Several enzymatic approaches have been developed for the synthesis of chiral hydroxy fatty acids. For instance, cytochrome P450 monooxygenases from the CYP152 family, like P450Spα, have been shown to hydroxylate medium-chain fatty acids (C6-C10) preferentially at the α-position to yield the (S)-enantiomer with high enantiomeric excess (95–>99% ee) and conversion rates (up to 99%). rsc.org While this demonstrates the potential for generating (S)-hydroxy acids, specific application to the C-3 position of lauric acid requires different enzymatic systems. Fungal peroxygenases have also been engineered for the selective hydroxylation of fatty acids. One study demonstrated that an engineered fungal peroxygenase could produce (ω-1)-hydroxytetradecanoic acid with 95% regioselectivity and 83% ee for the S enantiomer, showcasing the potential of enzyme engineering to achieve desired stereochemical outcomes. d-nb.infocsic.es

Another strategy involves the kinetic resolution of racemic mixtures. For example, Porcine pancreas lipase (B570770) (PPL) has been used for the resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate, demonstrating the utility of lipases in separating enantiomers of hydroxy-ester precursors. researchgate.net Such resolved precursors can then be chemically converted to the target this compound. The combination of enzymatic steps with traditional chemical synthesis allows for the construction of complex chiral molecules with precise control over their stereocenters. mdpi.com

Table 1: Comparison of Biocatalytic Methods for Hydroxy Fatty Acid Synthesis

| Enzyme System | Substrate(s) | Product(s) | Key Feature | Reference |

| P450Spα (CYP152B1) | C6, C8, C10 Fatty Acids | (S)-α-Hydroxy Fatty Acids | High enantioselectivity (95->99% ee) for α-hydroxylation. | rsc.org |

| Engineered Fungal Peroxygenase | Myristic Acid | (S)-(ω-1)-Hydroxymyristic Acid | High regioselectivity (95%) and good enantioselectivity (83% ee). | d-nb.infocsic.es |

| Porcine Pancreas Lipase (PPL) | (R,S)-Ethyl 3-hydroxy-3-phenylpropanoate | (S)-Ethyl 3-hydroxy-3-phenylpropanoate | Enzymatic resolution of a racemic ester precursor. | researchgate.net |

| Unspecific Peroxygenases (UPOs) | C8-C12 Fatty Acids | γ- and δ-Lactones | Selective hydroxylation at C4 and C5 positions. | acs.org |

Chemical Synthesis Approaches for Labeled or Modified Analogs for Mechanistic Studies

To investigate the metabolic fate and mechanism of action of this compound, analogs containing isotopic labels (e.g., deuterium (B1214612), ¹³C) or modifications are essential. These labeled compounds serve as tracers in metabolic studies and as internal standards for quantitative analysis by mass spectrometry. mdpi.comebi.ac.uk

A general methodology for the asymmetric synthesis of 3-hydroxy fatty acids has been developed that can also incorporate deuterium at the carbon atom bearing the hydroxyl group. mdpi.com This approach involves the enantioselective organocatalytic synthesis of a terminal epoxide from a long-chain aldehyde, followed by ring-opening. For deuterated analogs, the process is adapted to introduce deuterium, although this can sometimes result in lower yields compared to the non-deuterated synthesis. mdpi.com

Another reported synthetic scheme focuses on producing a di-deuterated analog of 3-hydroxydodecanedioic acid, a related metabolite, for use as a stable-isotope dilution standard in mass spectrometry. ebi.ac.uk Such standards are critical for the accurate diagnosis and study of fatty acid oxidation disorders. ebi.ac.uk Mechanistic studies of enzymes like CYP152 peroxygenases also rely on labeled substrates. For example, regiospecifically deuterated derivatives of 2-methylbutyric acid were synthesized to probe the location of the initial hydrogen atom abstraction and elucidate the reaction mechanism, which could be applied to studies involving 3-hydroxylauric acid. acs.org

The chemical synthesis of modified analogs, where parts of the molecule are altered, is also crucial. For example, the synthesis of all regioisomers of hydroxylauric acid (from 2-OH to 12-OH) has been accomplished to explore how the position of the hydroxyl group affects biological activity at various receptors. nih.govresearchgate.net These syntheses often involve multi-step sequences starting from commercially available materials, creating a panel of related compounds for systematic biological evaluation.

Design and Synthesis of Biochemical Probes and Inhibitors

This compound serves as a scaffold or lead compound for the design and synthesis of more complex molecules, such as biochemical probes and inhibitors, to study its biological targets. These tools are invaluable for identifying receptor binding sites, elucidating signaling pathways, and developing potential therapeutic agents.

A key target for which 3-hydroxylauric acid is a known ligand is the G protein-coupled receptor 84 (GPR84), a pro-inflammatory receptor. researchgate.netresearchgate.net The structure of 3-hydroxylauric acid has informed the development of various GPR84 agonists and antagonists. For instance, synthetic antagonists such as GLPG1205 have been developed as inhibitors to target inflammatory and fibrotic diseases. researchgate.net The design of these inhibitors often involves mimicking the fatty acid structure while introducing functionalities that block receptor activation.

Furthermore, the core structure of 3-hydroxy fatty acids is found in more complex natural product inhibitors. Fellutamide B, a potent inhibitor of the Mycobacterium tuberculosis proteasome, incorporates a (3R)-hydroxy lauric acid moiety. nih.govmdpi.com The synthesis of fellutamide B and its analogs relies on first preparing the chiral hydroxy fatty acid component, which is then incorporated into a peptide backbone. nih.govmdpi.com Studying how modifications to the hydroxy fatty acid portion of these molecules affect their inhibitory activity provides insight into the binding requirements of their targets. These synthetic efforts enable the creation of probes to explore enzyme and receptor function and serve as starting points for drug discovery programs. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Activity Elucidation

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological function. These studies involve synthesizing a series of analogs with systematic modifications and evaluating their activity to identify key structural features required for biological effects.

A comprehensive SAR study on hydroxylauric acids involved the synthesis of all regioisomers and testing their activity on free fatty acid receptors FFA1, FFA4, and GPR84. nih.govresearchgate.net The results demonstrated that the introduction of a hydroxyl group and its specific position along the lauric acid chain have a significant impact on receptor activity. nih.govresearchgate.net Specifically for GPR84, medium-chain fatty acids with a hydroxyl group at the C-2 or C-3 position were found to be more potent activators than their non-hydroxylated counterparts. researchgate.net 3-Hydroxylauric acid itself acts as a partial agonist of GPR84 with an EC50 value of 5.24 μM. caymanchem.combiomol.com

Cryo-electron microscopy structures of human GPR84 have provided a molecular basis for these SAR findings. researchgate.net The receptor's binding pocket contains a unique hydrophobic patch that contacts the nonane (B91170) tail of 3-hydroxylauric acid, acting as a "blocking wall" that selects for medium-chain fatty acid agonists of the correct length. researchgate.net This structural insight explains why both the chain length and the position of polar groups are critical for activity.

The stereochemistry of the hydroxyl group is also a critical determinant of activity. SAR studies often compare the biological effects of the (S) and (R) enantiomers. For example, the lipid A component of lipopolysaccharide from various bacteria contains (R)-3-hydroxy fatty acids, and the specific structure of these lipids, including the acylation pattern, dictates their interaction with the immune system. nih.gov The synthesis of various saturated and unsaturated hydroxy fatty acids with defined stereochemistry has been pursued to expand these SAR studies and investigate activities such as antiproliferative effects. nih.govresearchgate.net

Table 2: GPR84 Activity of Lauric Acid Analogs

| Compound | Modification | Activity at GPR84 | EC50 (μM) | Reference |

| Lauric Acid | No hydroxyl group | Agonist | ~10 | researchgate.net |

| 2-Hydroxylauric Acid | OH at C-2 | More potent agonist | - | researchgate.net |

| This compound | OH at C-3 (S-config.) | Partial Agonist | 5.24 | caymanchem.combiomol.com |

| 4-Hydroxylauric Acid | OH at C-4 | Inactive | >100 | nih.gov |

| 12-Hydroxylauric Acid | OH at C-12 | Inactive | >100 | nih.gov |

| Decanoic Acid | Shorter chain (C10) | Agonist | - | researchgate.net |

| GLPG1205 | Synthetic antagonist | Antagonist | - | researchgate.net |

Advanced Analytical Techniques for Research Quantification and Profiling of S 3 Hydroxylauric Acid

Mass Spectrometry-Based Quantitation in Complex Biological Matricesresearchgate.netmdpi.comsemanticscholar.org

Mass spectrometry (MS) has become an essential tool for the analysis of fatty acids due to its high sensitivity and precision. researchgate.net Coupled with chromatographic separation, MS-based methods allow for the robust quantification of (S)-3-hydroxylauric acid in complex biological matrices such as plasma, serum, and milk. nih.govmdpi.comsemanticscholar.org These techniques are pivotal for overcoming challenges like the inherent poor ionization efficiency of fatty acids and matrix effects from biological samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approachesnih.govlipidmaps.org

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the quantitative analysis of 3-hydroxy fatty acids (3-OH-FAs), including 3-hydroxylauric acid. nih.govsemanticscholar.org The method's utility extends from clinical evaluation in serum or plasma to research applications using fibroblast cell culture media. nih.gov

A significant prerequisite for GC-MS analysis of non-volatile compounds like 3-OH-FAs is derivatization to create volatile analogs. ebi.ac.uk The most common approach involves converting the fatty acids into their corresponding methyl esters (FAMEs). semanticscholar.org For hydroxylated fatty acids, a further derivatization of the hydroxyl group is necessary. Trimethylsilyl (TMS) derivatives are frequently used due to their efficiency and stability. ebi.ac.uk For instance, samples can be derivatized with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) at 80°C for one hour. lipidmaps.org

Electron impact (EI) ionization is a common mode used in these GC-MS procedures. nih.gov Quantitative analysis is often performed in the selected ion monitoring (SIM) mode, which enhances sensitivity by focusing on specific ions characteristic of the analyte and its internal standard. lipidmaps.orgnih.gov For the TMS derivative of 3-hydroxylauric acid, a characteristic ion can be monitored for quantification. lipidmaps.org

| Parameter | GC-MS Method Details |

| Derivatization | Conversion to fatty acid methyl esters (FAMEs), followed by trimethylsilylation (e.g., using BSTFA with TMCS). semanticscholar.orglipidmaps.org |

| GC Column | Typically a non-polar column, such as an HP-5MS capillary column. lipidmaps.org |

| Ionization Mode | Electron Impact (EI) or Positive-ion chemical ionization (PICI). nih.govebi.ac.uk |

| MS Analysis Mode | Selected Ion Monitoring (SIM) for targeted quantification. lipidmaps.orgnih.gov |

| Quantification Ion | For the unlabeled 3-hydroxy fragment, the characteristic ion at m/z 233 is often used. lipidmaps.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) Techniquesmdpi.comsemanticscholar.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) offers a powerful alternative for analyzing 3-hydroxylauric acid, often circumventing the need for derivatization. mdpi.comaua.gr This direct analysis simplifies sample preparation and avoids potential degradation of labile fatty acids. semanticscholar.orgperlan.com.pl

LC-HRMS methods have been developed for the simultaneous determination of a large number of free fatty acids, including 3-hydroxylauric acid, in biological samples like human plasma and yogurt. mdpi.comaua.gr These methods are fast, with run times often as short as 10 minutes. mdpi.comsemanticscholar.org A typical setup might use a reversed-phase column, such as a C18 column, with a mobile phase gradient of water and an organic solvent like acetonitrile, often with a small percentage of formic acid to aid ionization. mdpi.com

High-resolution mass spectrometers, such as Time-of-Flight (TOF) instruments, provide high mass accuracy, which aids in the confident identification of analytes. aua.grnih.gov Analysis is commonly performed in negative electrospray ionization (ESI) mode, where the deprotonated molecule [M-H]⁻ of 3-hydroxylauric acid is detected. semanticscholar.orgmdpi.com The high sensitivity of these methods allows for low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL range. semanticscholar.org

| Parameter | LC-HRMS Method Details |

| Sample Prep | Often requires only protein precipitation (e.g., with methanol) followed by centrifugation. semanticscholar.org Derivatization is typically avoided. mdpi.com |

| LC Column | Reversed-phase columns, such as Halo C18. mdpi.com |

| Mobile Phase | Gradient elution with water and acetonitrile/isopropanol, containing 0.01% formic acid. mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode. semanticscholar.org |

| MS Detection | High-Resolution Mass Spectrometry (e.g., TOF) for accurate mass measurement. aua.gr |

| Detected Ion | Deprotonated molecule [M-H]⁻. mdpi.com |

Stable Isotope Dilution Mass Spectrometry for Quantitative Researchebi.ac.uknih.gov

For the most accurate and precise quantification, stable isotope dilution mass spectrometry (SID-MS) is the gold standard. nih.govebi.ac.uk This technique involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, a deuterated analog of 3-hydroxylauric acid—to the sample as an internal standard at the earliest stage of sample preparation. ebi.ac.uknih.gov

The use of a stable isotope-labeled internal standard effectively corrects for variations in sample extraction, derivatization efficiency, and matrix effects during ionization, as the labeled and unlabeled compounds behave nearly identically throughout the analytical process. nih.govnih.gov Synthetic schemes have been developed to produce deuterated analogs of 3-hydroxy fatty acids for this purpose. ebi.ac.uk

SID-MS has been successfully applied in GC-MS methods for measuring free 3-OH-FAs in serum and plasma. nih.gov For example, a di-deuterated analog of 3-hydroxydodecanedioic acid has been synthesized for use in a stable-isotope dilution GC-MS approach. ebi.ac.uk The quantification is based on the ratio of the signal from the native compound to that of the stable isotope-labeled internal standard. lipidmaps.org In one GC-MS method, the ion at m/z 235 for the labeled internal standard was monitored alongside the m/z 233 ion for the native compound. lipidmaps.org This approach provides excellent linearity and reproducibility, with coefficients of variation (CVs) typically between 5-15%. nih.gov

Chromatographic Separation Techniques for Enantiomeric Analysis (e.g., Chiral HPLC)aocs.orgnih.gov

Distinguishing between the (S) and (R) enantiomers of 3-hydroxylauric acid is critical, as different enantiomers can have distinct biological activities and origins. This separation is achieved using chiral chromatography. researchgate.net High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a primary method for resolving enantiomers of hydroxy fatty acids. aocs.orgnih.gov

Polysaccharide-based CSPs, such as Chiralpak AD, AD-RH (reversed-phase), or IA-U, are highly effective for this purpose. researchgate.netnih.gov These columns can achieve baseline resolution of hydroxy fatty acid enantiomers. nih.gov The separation can be performed in either normal-phase (using hexane/isopropanol) or reversed-phase (using acetonitrile/water) mode. mdpi.comaocs.org For instance, the enantiomers of (R)-3-hydroxydodecanoic acid have been successfully separated using a Chiralpak AD-RH column with a mobile phase of acetonitrile/water (95:5) containing 0.1% formic acid. mdpi.com

The development of an enantioselective gradient UHPLC-MS/MS method using a Chiralpak IA-U column has enabled the fast and sensitive detection of 3-OH-FA enantiomers from C8 to C18 chain lengths. researchgate.net The choice of the CSP and mobile phase conditions is crucial and can be tailored to achieve optimal separation for a specific analyte. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolitesmdpi.commagritek.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound and its metabolites. bbhegdecollege.comethernet.edu.et While MS provides information on mass and fragmentation, NMR provides detailed information about the chemical environment of each atom in the molecule.

¹H-NMR and ¹³C-NMR are fundamental techniques used. magritek.com In the ¹H-NMR spectrum of (R)-3-hydroxydodecanoic acid (the enantiomer of the subject compound), characteristic signals include a multiplet for the proton on the carbon bearing the hydroxyl group (CHOH) around 4.00 ppm, a multiplet for the adjacent methylene (B1212753) protons (CH₂COOH) between 2.34-2.55 ppm, and a triplet for the terminal methyl group (CH₃) around 0.85 ppm. mdpi.com

The ¹³C-NMR spectrum provides complementary information, with the carboxyl carbon (COOH) appearing around 177.3 ppm, the carbon bearing the hydroxyl group (CHOH) at 68.2 ppm, and the adjacent methylene carbon (CH₂COOH) at 41.2 ppm. mdpi.com Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the structure by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC). magritek.comresearchgate.net

| Nucleus | Chemical Shift (δ) for (R)-3-Hydroxydodecanoic acid |

| ¹H-NMR | |

| COOH | ~7.47 ppm (s, 1H) |

| CHOH | ~4.00 ppm (s, 1H) |

| CH₂COOH | 2.34-2.55 ppm (m, 2H) |

| CH₃ | ~0.85 ppm (t, J = 5.7 Hz, 3H) |

| ¹³C-NMR | |

| COOH | 177.3 ppm |

| CHOH | 68.2 ppm |

| CH₂COOH | 41.2 ppm |

| CH₃ | 14.0 ppm |

| Data derived from the synthesis of (R)-3-hydroxydodecanoic acid. mdpi.com |

Advanced Sample Preparation Strategies for Research Applicationssemanticscholar.orgnih.gov

The quality of analytical data for this compound is highly dependent on the sample preparation strategy. The main goals are to efficiently extract the analyte from the matrix, remove interferences, and ensure the stability of the lipid throughout the process. nih.govnih.gov

For complex biological matrices like plasma or milk, a primary step is often protein precipitation, commonly achieved by adding a solvent like methanol. semanticscholar.org This is followed by centrifugation to separate the precipitated proteins, with the supernatant containing the analyte being used for further analysis. semanticscholar.org

Lipid extraction is a critical step. Liquid-liquid extraction methods are widely used, with the Folch and Bligh-Dyer methods being considered standards for lipid extraction using chloroform/methanol mixtures. jfda-online.com For GC-MS analysis, which requires derivatization, the sample must be thoroughly dried after extraction, as silylating reagents are sensitive to water. perlan.com.plshimadzu.com

To ensure the stability of fatty acids and prevent degradation, several strategies are employed. Quenching enzymatic activity immediately after sample collection, for example by flash-freezing in liquid nitrogen, is recommended. nih.gov Sample preparation should ideally be performed in a cold environment. nih.gov The addition of antioxidants can prevent degradation through oxidation. nih.gov For long-term storage, lipid extracts should be kept in an organic solvent under an inert atmosphere (like nitrogen), protected from light, and at temperatures of -20°C or lower. nih.gov

Research Applications and Future Directions for S 3 Hydroxylauric Acid Studies

Utilization as a Biochemical Probe for Metabolic Pathway Elucidation

(S)-3-Hydroxylauric acid and its related 3-hydroxy fatty acids (3-OHFAs) are integral intermediates in fatty acid metabolism, particularly in the β-oxidation and biosynthesis pathways. nih.govhmdb.ca Their unique structure and defined stereochemistry make them valuable probes for dissecting the intricacies of these metabolic routes. The presence and concentration of specific 3-OHFAs in biological samples can serve as diagnostic markers for certain metabolic disorders. For instance, the accumulation of 3-hydroxy fatty acids in plasma or tissues can indicate deficiencies in mitochondrial enzymes like medium/short-chain L-3-hydroxyacyl-CoA dehydrogenase (M/SCHAD). mdpi.comresearchgate.net

The development of synthetic methodologies to produce isotopically labeled (e.g., deuterated) this compound and other 3-OHFAs has been a significant advancement. mdpi.com These labeled compounds act as internal standards in mass spectrometry-based analyses, enabling precise and quantitative measurements of their endogenous levels. mdpi.com This quantitative profiling is crucial for studying fatty acid metabolic disorders and for monitoring the flux through different metabolic pathways under various physiological or pathological conditions. mdpi.comebi.ac.uk

Furthermore, synthetic analogs of this compound can be employed to investigate the substrate specificity and kinetics of enzymes involved in fatty acid metabolism. By systematically modifying the structure of the fatty acid, researchers can gain insights into the molecular recognition patterns of these enzymes. This information is vital for understanding the regulation of fatty acid metabolism and for the potential design of therapeutic agents that can modulate these pathways.

Exploration in Understanding Pathogen-Host Interactions and Virulence Mechanisms

This compound and other 3-hydroxy fatty acids are crucial components of the lipid A moiety of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govontosight.ai The precise structure of lipid A, including its fatty acid composition, plays a significant role in the structural integrity of the bacterial membrane and in mediating the interactions between the pathogen and its host. ontosight.aismolecule.com

The lipid A component of LPS is a potent activator of the host's innate immune system, primarily through its interaction with Toll-like receptor 4 (TLR4). However, variations in the structure of lipid A, such as the chain length and hydroxylation pattern of its fatty acids, can modulate the host's immune response. For example, some bacterial species can alter their lipid A structure to evade host immune detection, contributing to their virulence. nih.gov Studying the specific roles of this compound and other 3-OHFAs in this context is essential for understanding the molecular basis of bacterial pathogenesis.

Beyond their structural role in LPS, free 3-hydroxy fatty acids can also act as signaling molecules in pathogen-host communication. For instance, some bacteria release 3-OHFAs into their environment, which can influence the behavior of other bacteria or modulate the host's immune response. ufs.ac.zanih.gov There is evidence that certain 3-OHFAs can act as quorum sensing molecules, allowing bacteria to coordinate gene expression and regulate processes like biofilm formation and virulence factor production. ufs.ac.za Additionally, these molecules can interact with host cell receptors, such as G-protein coupled receptors, to trigger inflammatory responses or other cellular effects. ufs.ac.zanih.gov Understanding these signaling pathways could open new avenues for developing anti-virulence strategies that disrupt pathogen communication and their ability to manipulate the host.

| Organism | Role of 3-Hydroxy Fatty Acids in Pathogenesis | Reference |

| Pseudomonas aeruginosa | Component of Lipid A, potential signaling molecule. | ufs.ac.zapnas.org |

| Aggregatibacter actinomycetemcomitans | Key component of its immunologically distinct lipopolysaccharide. | nih.gov |

| Staphylococcus aureus | Produces hydroxy fatty acids that can activate host PPARα, potentially suppressing the immune response. | nih.gov |

| Candida albicans | Modulates membrane fluidity and cell surface properties in response to environmental cues, impacting virulence. | semanticscholar.org |

| Chromobacterium haemolyticum | Produces cyclic lipodepsipeptides containing 3-hydroxy fatty acids that exhibit hemolytic activity. | nih.gov |

Potential for Biosynthetic Pathway Engineering in Microbial Systems

The biosynthetic pathways for 3-hydroxy fatty acids in microorganisms present a promising platform for metabolic engineering. By manipulating the genes and enzymes involved in these pathways, it is possible to produce this compound and other valuable hydroxy fatty acids in engineered microbial hosts like Escherichia coli. google.comfrontiersin.org This biotechnological approach offers a sustainable and controlled method for producing these compounds, which have applications in various industries, including the production of bioplastics, lubricants, and precursors for chemical synthesis. google.comresearchgate.net

A key strategy in engineering microbial systems for 3-OHFA production involves the heterologous expression of genes encoding enzymes with desired specificities. For example, expressing a specific enoyl-CoA hydratase can lead to the production of (R)-3-hydroxyacyl-CoAs, which are precursors to polyhydroxyalkanoates (PHAs), a class of biodegradable plastics. google.com Further engineering efforts can focus on optimizing the metabolic flux towards the desired product by deleting competing pathways, such as the β-oxidation pathway that would otherwise degrade the fatty acid intermediates. frontiersin.org

Another approach involves the directed evolution or rational design of existing enzymes to alter their substrate specificity or enhance their catalytic efficiency. This can lead to the production of novel 3-OHFAs with unique properties. The elucidation of the crystal structures of enzymes involved in these pathways provides a roadmap for such protein engineering efforts. pnas.org The ability to produce a range of 3-OHFAs with defined chain lengths and stereochemistry through microbial fermentation opens up possibilities for creating new materials and bioactive molecules. researchgate.net

Emerging Research Areas and Unexplored Biological Functions

While the roles of this compound in fatty acid metabolism and bacterial pathogenesis are becoming clearer, there are still many unexplored aspects of its biological functions. The discovery that hydroxy fatty acids can act as ligands for G-protein coupled receptors (GPCRs) like GPR84 suggests that these molecules may have broader signaling roles in mammals than previously appreciated. nih.govnih.gov GPR84 is known to be involved in inflammatory processes, and the activation of this receptor by 3-hydroxy fatty acids points to a potential link between fatty acid metabolism and immune regulation. nih.gov Further research is needed to deorphanize other GPCRs that may be activated by this compound and to elucidate the downstream signaling pathways.

The antifungal activity of 3-hydroxy fatty acids produced by some bacteria, such as Lactobacillus plantarum, is another area of growing interest. caymanchem.comnih.gov These molecules could potentially be developed as natural antifungal agents for food preservation or as therapeutic agents. The mechanism of their antifungal action is not yet fully understood and warrants further investigation.

Furthermore, the presence of 3-hydroxy fatty acids in diverse organisms, from marine sponges to various bacteria, suggests that they may have a wide range of ecological roles. caymanchem.com For instance, they could be involved in interspecies competition or symbiotic relationships. Exploring the diversity of 3-OHFA structures and their biological activities in different ecological niches could lead to the discovery of novel bioactive compounds with unique properties. The continued development of sensitive analytical techniques and the application of metabolomics approaches will be crucial for uncovering these new functions and for fully understanding the biological significance of this compound and its related compounds.

Q & A

Q. What are the standard analytical methods for quantifying (S)-3-hydroxylauric acid in biological samples?

this compound is commonly quantified using gas chromatography-mass spectrometry (GC-MS) after derivatization with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Calibration curves are constructed using internal standards such as 3-hydroxymyristic acid derivatives, with linear regression models to ensure precision (R² > 0.99) . Researchers must optimize extraction protocols (e.g., saponification, lipid hydrolysis) to minimize matrix interference, particularly in bacterial or plasma samples .

Q. What is the structural and functional role of this compound in bacterial lipopolysaccharides (LPS)?

In Gram-negative bacteria, this compound is a key component of lipid A, anchoring LPS to the outer membrane. The hydroxyl group at the 3-position enhances membrane stability and interacts with Toll-like receptor 4 (TLR4) during immune activation . Structural studies reveal that its stereospecific configuration ((S)-enantiomer) is critical for maintaining bacterial membrane integrity under stress conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported concentrations of this compound across studies (e.g., Neisseria meningitidis vs. plasma metabolomics)?

Discrepancies often arise from methodological variations, such as:

- Culture conditions : Solid vs. liquid media alter bacterial lipid biosynthesis .

- Sample preparation : Incomplete saponification or hydrolysis can underestimate hydroxylated fatty acids .

- Detection limits : GC-MS with electron-capturing derivatives improves sensitivity for trace amounts . To standardize results, replicate experiments using harmonized protocols (e.g., ISO guidelines) and validate findings via orthogonal methods like LC-MS/MS .

Q. What experimental strategies are effective for elucidating the metabolic pathways involving this compound in host-microbe interactions?

Advanced approaches include:

- Isotopic tracing : Use ¹³C-labeled precursors to track hydroxylation steps in bacterial cultures .

- Knockout models : Delete genes (e.g., lpxO) in Escherichia coli to study hydroxylation-deficient phenotypes .

- Multi-omics integration : Correlate microbial genomic data (e.g., Bacteroidetes abundance) with plasma metabolomic profiles to identify host pathways modulated by this compound .

Q. How does the stereochemistry of this compound influence its biological activity compared to the (R)-enantiomer?

The (S)-enantiomer exhibits higher binding affinity to TLR4 due to its spatial compatibility with the receptor’s hydrophobic pocket, as shown in molecular docking simulations. In contrast, the (R)-form disrupts membrane fluidity in synthetic lipid bilayers, highlighting the importance of chiral resolution during analytical workflows (e.g., chiral column chromatography) .

Methodological Considerations

- Data validation : Use clustered data analysis to account for nested observations (e.g., technical replicates in lipidomics) .

- Contradiction analysis : When conflicting results arise (e.g., low detection in N. meningitidis), systematically evaluate variables like cell lysis efficiency and derivatization yield .

- Reporting standards : Follow journal-specific guidelines (e.g., Reviews in Analytical Chemistry) for transparent method descriptions and statistical rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.